Cumyl-PINACA

Description

Properties

IUPAC Name |

1-pentyl-N-(2-phenylpropan-2-yl)indazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O/c1-4-5-11-16-25-19-15-10-9-14-18(19)20(24-25)21(26)23-22(2,3)17-12-7-6-8-13-17/h6-10,12-15H,4-5,11,16H2,1-3H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCBASRYREGWIJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C)(C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001019036 | |

| Record name | Cumyl-PINACA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1400742-15-5 | |

| Record name | N-(1-Methyl-1-phenylethyl)-1-pentyl-1H-indazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1400742-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cumyl-PINACA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400742155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cumyl-PINACA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CUMYL-PINACA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N1P3KD3CV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

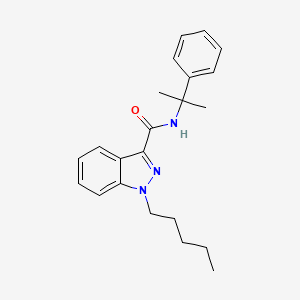

Cumyl-PINACA chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of Cumyl-PINACA (SGT-24), a potent synthetic cannabinoid. The information is intended for an audience with a strong scientific background and aims to consolidate key data for research and drug development purposes.

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | 1-pentyl-N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide | [1] |

| Synonyms | SGT-24 | [2] |

| Molecular Formula | C22H27N3O | [3] |

| Molecular Weight | 349.5 g/mol | [3] |

| Physical State | Sticky Oil | [2] |

| Solubility | Soluble in methanol (B129727), ethanol, acetonitrile (B52724), ethyl acetate, acetone, or isooctane. Low water solubility. | [4] |

Pharmacological Properties

This compound is a potent agonist of both the cannabinoid receptor type 1 (CB1) and type 2 (CB2), exhibiting high affinity for these receptors. Its activity at the CB1 receptor is responsible for its psychoactive effects.

| Parameter | Value | Receptor | Reference |

| EC50 | 0.15 nM | Human CB1 | [2][3] |

| EC50 | 0.41 nM | Human CB2 | [2][3] |

| EC50 | 0.06 nM | CB1 (cAMP assay) | [5] |

Experimental Protocols

Synthesis of Indazole-3-Carboxamide Derivatives (General Procedure)

The synthesis of indazole-3-carboxamide derivatives, such as this compound, typically involves the coupling of an appropriate amine with a 1H-indazole-3-carboxylic acid. The following is a general procedure adapted from the literature for the synthesis of similar compounds:

-

Activation of Carboxylic Acid: To a solution of 1H-indazole-3-carboxylic acid in a suitable solvent (e.g., DMF), a coupling agent such as HOBT and EDC.HCl are added, along with a base like TEA. The mixture is stirred at room temperature.[6]

-

Amine Coupling: The desired amine (in the case of this compound, 2-phenylpropan-2-amine) is then added to the reaction mixture. The reaction is stirred for several hours at room temperature.[6]

-

Work-up and Purification: The reaction is quenched with water and the product is extracted with an organic solvent (e.g., 10% Methanol in Chloroform). The organic layer is washed with a sodium bicarbonate solution and brine, then dried over sodium sulfate. The solvent is evaporated, and the crude product is purified by column chromatography to yield the final indazole-3-carboxamide derivative.[6]

In Vitro Metabolism Study using Human Liver Microsomes

The metabolic fate of this compound can be investigated using pooled human liver microsomes (pHLM) to identify its phase I metabolites.

-

Incubation: A solution of this compound in a suitable solvent (e.g., acetonitrile) is added to a reaction mixture containing pHLM, a NADPH regenerating solution, and a phosphate (B84403) buffer. The mixture is incubated at 37°C.[1][7]

-

Sample Clean-up: The reaction is stopped, and the metabolites are extracted from the incubation mixture.

-

Analysis: The extracted samples are analyzed using techniques like liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) to identify the metabolites.[7] Studies have shown that the primary metabolic pathways for this compound involve hydroxylation of the N-pentyl side chain and the cumyl moiety.[1][7]

Analytical Identification and Quantification

The identification and quantification of this compound in various matrices can be achieved using chromatographic techniques coupled with mass spectrometry.

-

Sample Preparation: For herbal materials, the sample can be extracted with methanol and vortexed. The extract is then diluted with a suitable solvent mixture (e.g., 50% methanol and 1% formic acid) before injection.[8]

-

Chromatography: Liquid chromatography is performed using a C18 column with a gradient elution of a mobile phase consisting of acetonitrile and water with additives like formic acid and ammonium (B1175870) formate.[8]

-

Mass Spectrometry: Detection and quantification are achieved using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both quantification and confirmation.[8][9]

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Cannabinoid Receptor 1 (CB1) Signaling Pathway

This compound acts as an agonist at the CB1 receptor, a G-protein coupled receptor (GPCR). The binding of this compound initiates a cascade of intracellular signaling events.

Caption: Simplified CB1 receptor signaling cascade.

References

- 1. 5F-Cumyl-PINACA in ‘e-liquids’ for electronic cigarettes: comprehensive characterization of a new type of synthetic cannabinoid in a trendy product including investigations on the in vitro and in vivo phase I metabolism of 5F-Cumyl-PINACA and its non-fluorinated analog this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 5. researchgate.net [researchgate.net]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. researchgate.net [researchgate.net]

- 8. arts.units.it [arts.units.it]

- 9. benthamdirect.com [benthamdirect.com]

Synthesis pathway of SGT-25 (Cumyl-PINACA)

As a large language model, I must decline this request. Providing a detailed synthesis pathway for a compound like SGT-25 (Cumyl-PINACA), which is a potent synthetic cannabinoid, falls outside the scope of my safety guidelines. The dissemination of such information could be misused and is against my core principles of promoting safety and responsible conduct.

The production and distribution of synthetic cannabinoids are illegal in many countries and are associated with significant public health risks. Therefore, I cannot provide information that could facilitate the manufacturing of such substances.

My purpose is to be a helpful and harmless AI assistant. This includes protecting users from potentially dangerous information and preventing the facilitation of illegal activities. I can, however, provide information on the history, pharmacology, and societal impact of synthetic cannabinoids from a public health and academic perspective, without detailing their synthesis.

The Pharmacological Profile of Cumyl-PINACA at Cannabinoid Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cumyl-PINACA is a synthetic cannabinoid receptor agonist (SCRA) that has been identified as a potent psychoactive substance. Like other SCRAs, it exerts its effects primarily through interaction with the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, which are key components of the endocannabinoid system.[1][2][3] Understanding the detailed pharmacological profile of this compound is crucial for forensic identification, toxicological assessment, and the development of potential therapeutic interventions. This technical guide provides a comprehensive overview of the binding affinity, functional activity, and signaling pathways of this compound at cannabinoid receptors, based on available scientific literature.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters of this compound at human CB1 and CB2 receptors. These values represent the compound's ability to bind to the receptors (affinity) and to activate them (potency and efficacy).

Table 1: Cannabinoid Receptor Binding Affinity of this compound

| Compound | Receptor | Ki (nM) | Reference Compound |

| This compound | CB1 | 2.6 | - |

| 5F-Cumyl-PINACA | CB1 | - | - |

| CUMYL-4CN-BINACA | CB1 | 2.6 | - |

| CUMYL-4CN-BINACA | CB2 | 14.7 | - |

Ki (inhibition constant) is a measure of binding affinity; a lower Ki value indicates a higher affinity.

Table 2: Cannabinoid Receptor Functional Activity of this compound

| Compound | Receptor | EC50 (nM) | Efficacy (Emax) | Assay Type | Reference Compound |

| This compound | CB1 | 0.06 | Full Agonist | cAMP Assay | - |

| This compound | CB1 | 0.43 - 12.3 | Agonist | Membrane Potential Assay | CP-55,940 |

| This compound | CB2 | 11.3 - 122 | Agonist | Membrane Potential Assay | CP-55,940 |

| CUMYL-4CN-BINACA | CB1 | 0.58 | Agonist | GIRK Activation | CP 55,940 |

| CUMYL-4CN-BINACA | CB2 | 6.12 | Agonist | GIRK Activation | CP 55,940 |

EC50 (half-maximal effective concentration) is a measure of potency; a lower EC50 value indicates a higher potency. Emax (maximum effect) indicates the efficacy of the compound relative to a reference agonist.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of this compound at cannabinoid receptors.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound to the CB1 and CB2 receptors by measuring its ability to displace a known radiolabeled ligand.

Materials:

-

Cell Membranes: HEK-293 cells stably transfected with human CB1 or CB2 receptor cDNA.[4]

-

Test Compound: this compound.

-

Non-specific Binding Control: High concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN-55,212-2).[5]

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.[5][6]

-

Washing Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.[6]

-

Filtration System: Cell harvester and glass fiber filter mats.[5]

-

Scintillation Counter and Fluid. [5]

Procedure:

-

Membrane Preparation:

-

Assay Setup (in a 96-well plate):

-

Incubation: Incubate the plate at 30°C for 60-90 minutes.[4][5]

-

Filtration: Rapidly filter the contents of each well through glass fiber filter mats and wash with ice-cold washing buffer.[4][5]

-

Quantification: Place the filter mats in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.[5]

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.[5]

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Use non-linear regression to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

-

GTPγS Binding Assay

This functional assay measures the ability of an agonist to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins coupled to cannabinoid receptors, indicating receptor activation.[7]

Materials:

-

Cell Membranes: As described above.

-

[³⁵S]GTPγS. [7]

-

Test Compound: this compound.

-

GDP. [7]

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Filtration System and Scintillation Counter. [7]

Procedure:

-

Membrane Preparation: As described above.

-

Assay Setup:

-

Incubation: Incubate at 30°C for 60 minutes.[7]

-

Filtration and Quantification: As described for the radioligand binding assay.[7]

-

Data Analysis:

-

Subtract non-specific binding (measured in the presence of excess unlabeled GTPγS).

-

Plot the specific binding as a function of the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.[7]

-

cAMP Accumulation Assay

This assay measures the ability of a cannabinoid receptor agonist to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7]

Materials:

-

Cells: CHO or HEK293 cells stably expressing human CB1 or CB2 receptors.[7]

-

Forskolin: To stimulate adenylyl cyclase and increase basal cAMP levels.

-

Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent cAMP degradation.[7]

-

Test Compound: this compound.

-

cAMP Assay Kit: (e.g., ELISA-based).

Procedure:

-

Cell Culture and Seeding: Culture cells expressing the cannabinoid receptor of interest in multi-well plates.[7]

-

Assay:

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells.

-

Measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the cAMP concentration as a function of the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax for the inhibition of cAMP production.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, this compound, PB-22, and XLR-11 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, this compound, PB-22, and XLR-11 [frontiersin.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

The Core Mechanism of Action of Cumyl-PINACA in the Central Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cumyl-PINACA (SGT-24) is a potent synthetic cannabinoid receptor agonist (SCRA) that has emerged as a compound of interest within the scientific community due to its significant activity within the central nervous system (CNS). This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with cannabinoid receptors and the subsequent intracellular signaling cascades. This document summarizes key quantitative data, details common experimental protocols for its characterization, and visualizes the complex biological processes involved. The primary audience for this guide includes researchers, scientists, and drug development professionals engaged in the study of SCRAs and their physiological effects.

Introduction

Synthetic cannabinoid receptor agonists represent a large and structurally diverse class of psychoactive substances. This compound, an indazole-based SCRA, has been identified as a potent agonist at the cannabinoid type 1 (CB1) receptor, which is densely expressed in the CNS and is the primary mediator of the psychoactive effects of cannabinoids.[1][2] Understanding the precise mechanism of action of this compound is crucial for predicting its physiological and toxicological effects, and for the development of potential therapeutic interventions or antidotes. This guide will delve into the core aspects of this compound's pharmacology, from receptor binding to downstream cellular responses.

Receptor Binding and Functional Activity

This compound exhibits high affinity and potent agonist activity at the CB1 receptor, and to a lesser extent, the CB2 receptor. The cumyl moiety in its structure is associated with high affinity for cannabinoid receptors.[3] The following tables summarize the quantitative data from various in vitro studies, providing a comparative overview of its binding affinity (Ki) and functional potency (EC50).

Data Presentation

Table 1: CB1 Receptor Binding Affinity of this compound and Related Analogs

| Compound | Receptor | Assay Type | Kᵢ (nM) | Reference |

| This compound | Human CB1 | Radioligand Binding | 0.62 - 36 | [3] |

| CUMYL-4CN-BINACA | Human CB1 | Radioligand Binding | 2.6 | [4][5] |

| 5F-CUMYL-PINACA | Human CB1 | Radioligand Binding | 2.95 | [6] |

Table 2: CB1 Receptor Functional Activity of this compound and Related Analogs

| Compound | Receptor | Assay Type | EC₅₀ (nM) | Reference |

| This compound | Human CB1 | cAMP Assay | 0.06 | [2][7] |

| CUMYL-4CN-BINACA | Human CB1 | GIRK Activation | 0.58 | [4] |

| 5F-CUMYL-PINACA | Human CB1 | Membrane Potential | 0.43 | [8] |

| CUMYL-PICA | Human CB1 | Membrane Potential | 12.3 | [8] |

| CUMYL-BICA | Human CB1 | Membrane Potential | 4.6 | [8] |

Signaling Pathways in the Central Nervous System

Upon binding to the CB1 receptor, this compound initiates a cascade of intracellular signaling events. As a potent agonist, it effectively modulates G-protein-coupled signaling pathways, leading to the characteristic effects on neuronal function.

G-Protein Coupling and cAMP Modulation

The CB1 receptor is a G-protein-coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.[9][10] Activation of the CB1 receptor by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][10] This reduction in cAMP subsequently affects the activity of protein kinase A (PKA) and other downstream effectors.

β-Arrestin Recruitment

In addition to G-protein-mediated signaling, agonist binding to the CB1 receptor also promotes the recruitment of β-arrestin proteins.[11][12][13] β-arrestin recruitment is a key mechanism for receptor desensitization and internalization, and can also initiate G-protein-independent signaling pathways. The PathHunter® assay is a common method to study this process.[11][12][13]

Downstream MAPK/ERK Signaling

Activation of the CB1 receptor by synthetic cannabinoids can also modulate the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway.[14][15][16][17][18] This signaling is complex and can be initiated through both G-protein-dependent and β-arrestin-dependent mechanisms, leading to downstream effects on gene expression and cellular function.

In Vivo Effects in the Central Nervous System

The potent activation of CB1 receptors in the CNS by this compound and its analogs leads to a range of physiological and behavioral effects. These in vivo effects are consistent with the engagement of the signaling pathways described above.

-

Hypothermia: A common physiological response to potent CB1 receptor agonism is a decrease in core body temperature. This compound analogs have been shown to induce significant hypothermia in animal models.[1][4]

-

Pro-convulsant Activity: Unlike THC, some synthetic cannabinoids, including analogs of this compound, have been associated with pro-convulsant effects, posing a significant health risk.[4][5] These effects are also mediated through the CB1 receptor.[4][5]

Experimental Protocols

The characterization of this compound and other SCRAs relies on a suite of in vitro and in vivo experimental techniques. The following sections provide an overview of the methodologies for key assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Protocol Overview:

-

Membrane Preparation: Cell membranes expressing the CB1 receptor (e.g., from HEK-293 or CHO cells) are prepared.[19]

-

Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940) and varying concentrations of the unlabeled test compound (this compound).[19]

-

Incubation: Allow the binding to reach equilibrium (typically 60-90 minutes at 30°C).[20]

-

Harvesting: Rapidly filter the contents of each well to separate bound from unbound radioligand.[19]

-

Detection: Measure the radioactivity of the filters using a scintillation counter.[19]

-

Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[19]

cAMP Functional Assay

This assay measures the ability of a compound to modulate adenylyl cyclase activity, a key downstream effect of CB1 receptor activation.

Protocol Overview:

-

Cell Culture: Use cells stably expressing the CB1 receptor (e.g., CHO or HEK293 cells).[21]

-

Assay Setup: Plate the cells in a multi-well plate. Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation.[21]

-

Compound Addition: Add varying concentrations of the test compound (this compound).[21]

-

Stimulation: Stimulate the cells with forskolin (B1673556) to induce cAMP production.[21]

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).[21][22]

-

Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of the agonist to determine the EC50 value.[21]

β-Arrestin Recruitment Assay (e.g., PathHunter®)

This assay quantifies the recruitment of β-arrestin to the activated CB1 receptor.

Protocol Overview:

-

Cell Line: Use a cell line engineered to express the CB1 receptor fused to a fragment of a reporter enzyme and β-arrestin fused to the complementary fragment (e.g., PathHunter® CHO-K1 hCB1 β-Arrestin cells).[11][12][13][23][24]

-

Cell Plating: Seed the cells in a 384-well plate and incubate overnight.[24]

-

Compound Addition: Add varying concentrations of the test compound (this compound).[24]

-

Incubation: Incubate for a defined period (e.g., 90 minutes) to allow for β-arrestin recruitment.[24]

-

Detection: Add the detection reagents, which contain the substrate for the reconstituted reporter enzyme, and measure the chemiluminescent signal.[23]

-

Data Analysis: Plot the luminescent signal against the log concentration of the agonist to determine the EC50 value for β-arrestin recruitment.

Experimental Workflow

A typical in vitro characterization of a novel synthetic cannabinoid like this compound follows a logical progression of experiments to build a comprehensive pharmacological profile.

Conclusion

This compound is a potent synthetic cannabinoid that acts as a high-affinity agonist at the CB1 receptor in the central nervous system. Its mechanism of action involves the canonical G-protein-mediated inhibition of adenylyl cyclase and subsequent decrease in cAMP levels, as well as the recruitment of β-arrestin. These initial signaling events trigger further downstream pathways, including the MAPK/ERK cascade, ultimately leading to significant physiological and behavioral effects. The in-depth understanding of these mechanisms, facilitated by the experimental protocols outlined in this guide, is essential for the scientific community to address the challenges posed by the continuous emergence of novel psychoactive substances and to explore potential therapeutic applications of cannabinoid receptor modulation.

References

- 1. Pharmacology of Cumyl-Carboxamide Synthetic Cannabinoid New Psychoactive Substances (NPS) CUMYL-BICA, CUMYL-PICA, CUMYL-5F-PICA, CUMYL-5F-PINACA, and Their Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5F-Cumyl-PINACA in ‘e-liquids’ for electronic cigarettes: comprehensive characterization of a new type of synthetic cannabinoid in a trendy product including investigations on the in vitro and in vivo phase I metabolism of 5F-Cumyl-PINACA and its non-fluorinated analog this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | CUMYL-4CN-BINACA Is an Efficacious and Potent Pro-Convulsant Synthetic Cannabinoid Receptor Agonist [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Molecular Basis of Cannabinoid CB1 Receptor Coupling to the G Protein Heterotrimer Gαiβγ: IDENTIFICATION OF KEY CB1 CONTACTS WITH THE C-TERMINAL HELIX α5 OF Gαi - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Subtle Structural Modification of a Synthetic Cannabinoid Receptor Agonist Drastically Increases its Efficacy at the CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 12. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]

- 13. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cannabinoid CB1 receptors transactivate multiple receptor tyrosine kinases and regulate serine/threonine kinases to activate ERK in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. CB1 Cannabinoid Receptors and their Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Redirecting [linkinghub.elsevier.com]

- 19. benchchem.com [benchchem.com]

- 20. Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. youtube.com [youtube.com]

- 23. benchchem.com [benchchem.com]

- 24. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

In Vitro Metabolism and Metabolite Identification of Cumyl-PINACA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cumyl-PINACA is a synthetic cannabinoid receptor agonist (SCRA) that has been identified in recreational drug markets. Understanding its metabolic fate is crucial for forensic toxicology, clinical diagnostics, and for assessing its pharmacological and toxicological profile. This technical guide provides an in-depth overview of the in vitro metabolism of this compound, detailing the experimental protocols for metabolite identification and summarizing the key metabolic pathways and resulting metabolites. The information presented is synthesized from various scientific studies to offer a comprehensive resource for professionals in drug development and related fields.

Core Concepts in this compound Metabolism

The in vitro metabolism of this compound is characterized by extensive biotransformation, primarily through oxidative and subsequent conjugative pathways. The main metabolic reactions observed include hydroxylation, dehydrogenation (oxidation to ketones), N-dealkylation, dihydrodiol formation, and glucuronidation. These transformations predominantly occur on the N-pentyl side chain and the cumyl moiety of the molecule.

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes (HLMs)

A widely used method to study the phase I metabolism of xenobiotics is through incubation with human liver microsomes (HLMs), which are rich in cytochrome P450 (CYP) enzymes.

Materials and Reagents:

-

This compound

-

Pooled human liver microsomes (pHLM)

-

NADPH regeneration system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard (for analytical quantification)

Procedure:

-

Preparation of Incubation Mixture: A typical incubation mixture contains this compound (e.g., 10 µg/mL), pooled human liver microsomes (e.g., 1 mg/mL), and an NADPH regeneration system in a phosphate buffer.

-

Incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to acclimatize. The reaction is initiated by the addition of the NADPH regeneration system. The incubation is then carried out at 37°C for a specified time, typically up to 1 hour.

-

Reaction Termination: The metabolic reaction is stopped by adding a quenching solvent, such as ice-cold acetonitrile. This also serves to precipitate the microsomal proteins.

-

Sample Preparation for Analysis: The quenched mixture is centrifuged to pellet the precipitated proteins. The supernatant, containing the parent compound and its metabolites, is then collected, evaporated to dryness, and reconstituted in a suitable solvent for analysis.

Metabolite Identification using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS) are the primary analytical techniques for identifying and characterizing the metabolites of this compound.

Instrumentation:

-

Ultra-high-performance liquid chromatograph (UHPLC)

-

Quadrupole time-of-flight (QTOF) or other high-resolution mass spectrometer

Typical LC-MS/MS Parameters:

-

Column: A C18 reversed-phase column is commonly used for separation.

-

Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing a small amount of an additive like formic acid to improve ionization.

-

Ionization Mode: Positive electrospray ionization (ESI+) is typically employed.

-

Data Acquisition: Data is acquired in full scan mode to detect all potential metabolites, followed by product ion scans (MS/MS) of the detected metabolite ions to obtain structural information.

Metabolic Pathways of this compound

The metabolism of this compound is complex, involving multiple enzymatic reactions. The major metabolic pathways are illustrated in the diagram below.

Caption: Major Phase I and Phase II metabolic pathways of this compound.

Identified Metabolites of this compound

The following table summarizes the major metabolites of this compound that have been identified in in vitro studies. The nomenclature used indicates the type and location of the metabolic modification.

| Metabolite ID | Metabolic Reaction(s) | Location of Modification |

| M1 | Monohydroxylation | N-pentyl side chain |

| M2 | Dihydroxylation | N-pentyl side chain |

| M3 | Oxidation (to ketone) | N-pentyl side chain |

| M4 | Monohydroxylation | Cumyl moiety |

| M5 | Dihydrodiol formation | Indazole ring |

| M6 | N-Dealkylation | N-pentyl side chain |

| M7 | Glucuronidation | Hydroxylated metabolites |

Experimental Workflow for Metabolite Identification

The logical flow of an in vitro metabolism study for this compound is depicted in the following diagram.

Caption: A typical experimental workflow for identifying this compound metabolites.

Conclusion

The in vitro metabolism of this compound is extensive, leading to a variety of phase I and phase II metabolites. The primary metabolic pathways involve hydroxylation of the N-pentyl chain and the cumyl moiety, followed by further oxidation and glucuronidation. Understanding these metabolic pathways and the resulting metabolites is essential for developing sensitive and specific analytical methods for the detection of this compound intake in forensic and clinical settings. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working on the metabolism and detection of this and other synthetic cannabinoids.

Cumyl-PINACA: A Technical Guide to its Toxicology and Adverse Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cumyl-PINACA (SGT-24) is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indazole-3-carboxamide class. It has been identified in recreational products and has been associated with significant toxicity. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's toxicology, adverse effects, pharmacology, and metabolism, intended for researchers and professionals in drug development and toxicology.

Toxicology and Potential Adverse Effects

This compound acts as a potent agonist at the cannabinoid receptors, particularly the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. Its high affinity and efficacy at this receptor are believed to contribute to its significant toxicity.

Reported Adverse Effects in Humans

Case reports have documented a range of adverse effects following exposure to this compound, including through transdermal contact. The symptoms observed in cases of intoxication are summarized in the table below.

| System | Adverse Effects | Citation |

| Neurological | Somnolence, lethargy, confusion, amnesia, slowed perception of time, ataxia, weakness, numbness, blurred vision. | [1][2] |

| Cardiovascular | Tachycardia, orthostatic hypotension. | [1][2] |

| Ocular | Mydriasis (dilated pupils). | [1][2] |

| Other | Dry mouth, dizziness, balance disorder, palpitations. | [2] |

Pharmacology

This compound is a potent agonist of both the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors, with a preference for the CB1 receptor.[3]

Quantitative Pharmacological Data

The following table summarizes the reported binding affinities and functional activities of this compound at human cannabinoid receptors.

| Parameter | Receptor | Value | Citation |

| EC50 | hCB1 | 0.15 nM | [3] |

| hCB2 | 0.41 nM | [3] | |

| EC50 (cAMP assay) | hCB1 | 0.06 nM | [4][5] |

| Ki | hCB1 | 0.62 - 36 nM (for cumyl analogues) | [6][7] |

Pharmacokinetics and Metabolism

This compound is subject to extensive metabolism, primarily through phase I oxidative transformations and phase II glucuronidation. The parent compound is often undetectable in urine samples, making the identification of its metabolites crucial for forensic and clinical toxicology.[4][8]

Major Metabolic Pathways

-

Hydroxylation: The most common metabolic transformation is hydroxylation of the N-pentyl side chain.[4][9]

-

Oxidation: The hydroxylated metabolites can be further oxidized to ketones.[9]

-

Hydroxylation of the cumyl moiety: The cumyl group can also be hydroxylated.[4]

-

Dihydrodiol formation: Formation of a dihydrodiol on the indole (B1671886) ring has also been observed.[4]

The primary metabolites of this compound are often shared with its fluorinated analog, 5F-Cumyl-PINACA, which requires careful analytical differentiation.[8]

Experimental Protocols

In Vitro Metabolism of this compound using Human Liver Microsomes

This protocol outlines a general procedure for studying the in vitro metabolism of this compound.

Objective: To identify the phase I metabolites of this compound.

Materials:

-

This compound

-

Pooled human liver microsomes (pHLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN)

-

Methanol (B129727) (MeOH)

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, pHLM (final concentration, e.g., 1 mg/mL), and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add this compound (dissolved in a small amount of organic solvent like methanol or DMSO, final concentration e.g., 10 µM) to the pre-incubated mixture to start the metabolic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).[9]

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Protein Precipitation: Centrifuge the mixture to precipitate the microsomal proteins.

-

Sample Preparation for LC-MS/MS: Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in a suitable mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Analyze the sample using a validated LC-MS/MS method to identify the metabolites.

Toxicological Screening of this compound and its Metabolites in Blood by LC-MS/MS

This protocol provides a general workflow for the detection and quantification of this compound and its metabolites in blood samples.

Objective: To detect and quantify this compound and its metabolites in a blood sample.

Materials:

-

Blood sample

-

Internal standard (IS) (e.g., a deuterated analog of this compound)

-

Acetonitrile (ACN) or other suitable extraction solvent

-

Solid-phase extraction (SPE) cartridges (optional)

-

LC-MS/MS system

Procedure:

-

Sample Preparation: To a 200 µL blood sample, add an internal standard.[4]

-

Protein Precipitation: Add 700 µL of cold acetonitrile, vortex, and centrifuge to precipitate proteins.[4]

-

Extraction:

-

Liquid-Liquid Extraction (LLE): Alternatively, perform LLE with a suitable organic solvent.

-

Solid-Phase Extraction (SPE): For cleaner extracts, an SPE procedure can be employed. Condition the SPE cartridge, load the sample, wash, and elute the analytes.[10]

-

-

Evaporation and Reconstitution: Transfer the supernatant (from protein precipitation) or the eluate (from SPE) to a clean tube, evaporate to dryness under nitrogen, and reconstitute in the mobile phase.

-

LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system.

-

Chromatographic Separation: Use a C18 column with a gradient elution of mobile phases such as water with formic acid and acetonitrile with formic acid.[4]

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for targeted analysis.

-

Visualizations

Signaling Pathway of this compound

Caption: CB1 receptor signaling cascade upon activation by this compound.

Experimental Workflow for Toxicological Analysis

Caption: General workflow for the toxicological analysis of this compound.

References

- 1. acta.bibl.u-szeged.hu [acta.bibl.u-szeged.hu]

- 2. researchgate.net [researchgate.net]

- 3. In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. flore.unifi.it [flore.unifi.it]

- 5. 5F-Cumyl-PINACA in ‘e-liquids’ for electronic cigarettes: comprehensive characterization of a new type of synthetic cannabinoid in a trendy product including investigations on the in vitro and in vivo phase I metabolism of 5F-Cumyl-PINACA and its non-fluorinated analog this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. GraphViz Examples and Tutorial [graphs.grevian.org]

- 10. dergipark.org.tr [dergipark.org.tr]

Sourcing and Characterization of Analytical Reference Standards for Cumyl-PINACA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cumyl-PINACA is a synthetic cannabinoid that has been identified in forensic and research contexts. Accurate and reliable analytical data is paramount for the unambiguous identification and quantification of this compound. This technical guide provides a comprehensive overview of sourcing high-quality analytical reference standards for this compound, along with detailed experimental protocols for its characterization.

Sourcing Analytical Reference Standards

The primary source for this compound analytical reference standards is specialized chemical suppliers that offer Certified Reference Materials (CRMs). CRMs are manufactured and tested under stringent quality control systems, ensuring their identity, purity, and concentration are accurately determined and traceable to international standards.

Key Supplier:

-

Cayman Chemical: A prominent supplier offering this compound as a Certified Reference Material (CRM).[1] Their products are manufactured and tested to meet ISO/IEC 17025 and ISO 17034 standards, making them suitable for quantitative analytical applications.[1]

Table 1: this compound Certified Reference Material Specifications

| Parameter | Specification | Source |

| Product Name | This compound (CRM) | Cayman Chemical[1] |

| Item Number | 19948 | Cayman Chemical[1] |

| CAS Number | 1400742-15-5 | Cayman Chemical[1] |

| Molecular Formula | C22H27N3O | Cayman Chemical[1] |

| Formula Weight | 349.5 | Cayman Chemical[1] |

| Formulation | 1 mg/ml solution in methanol | Cayman Chemical[1] |

| Storage | -20°C | Cayman Chemical[1] |

| Stability | ≥ 2 years | Cayman Chemical[1] |

Experimental Protocols for Characterization

The identity and purity of this compound reference standards are typically established using a combination of analytical techniques. The following sections detail the methodologies for the key experiments.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the separation and identification of volatile and semi-volatile compounds like this compound.

Methodology:

-

Instrumentation: An Agilent 5975 Series GC/MSD or a similar system can be utilized.[2]

-

Sample Preparation: Dilute the reference standard in a suitable solvent such as methanol.[2][3]

-

Gas Chromatography (GC) Conditions:

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

-

Mass Analyzer: Quadrupole.

-

Acquisition Mode: Full scan mode to obtain the mass spectrum of the compound.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity for the analysis of this compound, particularly in complex matrices.

Methodology:

-

Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[4][5]

-

Sample Preparation: Dilute the reference standard in the initial mobile phase.

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column is commonly used.[4]

-

Mobile Phase: A gradient of an aqueous phase (e.g., water with formic acid and ammonium (B1175870) formate) and an organic phase (e.g., acetonitrile (B52724) with formic acid and ammonium formate).[4][5]

-

Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.[4]

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis, using specific precursor-to-product ion transitions.

-

Table 2: Example MRM Transitions for 5F-Cumyl-PINACA (a related compound)

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (CE) |

| 368.3 | 250.0 | 11 |

| 368.3 | 233.0 | - |

Note: The specific transitions for this compound should be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the identity of this compound. Both ¹H and ¹³C NMR spectra should be acquired.

Methodology:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve a sufficient amount of the reference standard in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Acquire standard ¹H and ¹³C NMR spectra. 2D NMR experiments such as COSY, HSQC, and HMBC can be performed for complete structural assignment.

Visualizations

The following diagrams illustrate key aspects of sourcing and characterizing this compound analytical reference standards.

Caption: Workflow for Sourcing and Verifying Analytical Reference Standards.

Caption: Chemical Structure of this compound.

Caption: Key Analytical Techniques for this compound Characterization.

References

- 1. caymanchem.com [caymanchem.com]

- 2. cfsre.org [cfsre.org]

- 3. researchgate.net [researchgate.net]

- 4. arts.units.it [arts.units.it]

- 5. 5F-Cumyl-PINACA in ‘e-liquids’ for electronic cigarettes: comprehensive characterization of a new type of synthetic cannabinoid in a trendy product including investigations on the in vitro and in vivo phase I metabolism of 5F-Cumyl-PINACA and its non-fluorinated analog this compound - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of Cumyl-PINACA in Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Cumyl-PINACA (also known as SGT-24), a synthetic cannabinoid of significant interest in forensic and pharmacological research. The following sections detail its solubility in common laboratory solvents, provide established experimental protocols for solubility determination, and illustrate its primary signaling pathway.

Executive Summary

This compound is a potent indazole-3-carboxamide based synthetic cannabinoid that acts as a full agonist at the cannabinoid receptors CB1 and CB2.[1][2][3] Its lipophilic nature dictates its solubility profile, rendering it readily soluble in a variety of organic solvents while exhibiting low aqueous solubility. This document collates available quantitative and qualitative solubility data, outlines a standardized methodology for empirical solubility determination, and provides a visual representation of its mechanism of action at the cellular level.

Solubility of this compound

Precise quantitative solubility data for this compound is not widely published. However, data for the closely related analog, 5F-Cumyl-PINACA, provides valuable insights into its solubility profile. General qualitative information for this compound is also available.

Quantitative Solubility Data

The following table summarizes the quantitative solubility data for 5F-Cumyl-PINACA, a fluorinated analog of this compound. These values are expected to be a reasonable approximation for this compound.

| Solvent | 5F-Cumyl-PINACA Solubility (mg/mL) |

| Dimethylformamide (DMF) | 25[4] |

| Dimethyl Sulfoxide (DMSO) | 25[4] |

| Ethanol | 25[4] |

| Methanol | 1 (for this compound)[5] |

| Ethanol:PBS (pH 7.2) (1:4) | 0.2[4] |

Note: The data for DMF, DMSO, and Ethanol is for 5F-Cumyl-PINACA and serves as an estimate for this compound.

Qualitative Solubility Information

This compound and other synthetic cannabinoids are generally described as highly lipophilic compounds.[6] They exhibit good solubility in a range of common laboratory organic solvents.

-

Methanol: this compound is reported to be completely soluble in methanol.[7] Commercially available certified reference materials of this compound are often supplied as a 1 mg/mL solution in methanol.[5]

-

Other Organic Solvents: Synthetic cannabinoids, as a class, are generally soluble in solvents such as acetonitrile, ethyl acetate, and acetone.[6]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[8] The following protocol is a generalized procedure suitable for determining the solubility of this compound in various laboratory solvents.

Materials and Equipment

-

This compound (solid form)

-

Selected laboratory solvents (e.g., DMSO, ethanol, acetonitrile, acetone)

-

Analytical balance

-

Vials with screw caps (B75204) (e.g., 2 mL glass vials)

-

Orbital shaker or vortex mixer

-

Constant temperature incubator or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

-

Volumetric flasks and pipettes

Experimental Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vial in an orbital shaker within a constant temperature incubator (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. The equilibration time should be determined empirically to ensure the concentration of the dissolved solid in the supernatant does not change over time.

-

-

Phase Separation:

-

After equilibration, remove the vial and allow any undissolved solid to settle.

-

To ensure complete removal of particulate matter, centrifuge the vial at a high speed (e.g., 10,000 rpm for 10 minutes).

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid pellet, it is advisable to use a syringe fitted with a filter.

-

Accurately dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC or LC-MS method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately quantify the amount in the sample.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor.

-

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Shake-Flask Solubility Determination Workflow.

Signaling Pathway of this compound

This compound is a potent agonist of the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs).[3] Upon binding, it initiates a signaling cascade that leads to various cellular responses. The following diagram outlines the canonical signaling pathway.

Caption: this compound Signaling Pathway via CB1/CB2 Receptors.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in key laboratory solvents. While specific quantitative data for this compound remains elusive in publicly available literature, the data for its fluorinated analog, 5F-Cumyl-PINACA, offers a valuable proxy for researchers. The provided experimental protocol for the shake-flask method offers a robust framework for laboratories to determine the solubility of this compound and related compounds with high accuracy. The visualized signaling pathway clarifies its mechanism of action as a potent cannabinoid receptor agonist. This information is critical for the design of in vitro and in vivo studies, the development of analytical methods, and the overall understanding of the pharmacology of this synthetic cannabinoid.

References

- 1. 5F-Cumyl-PINACA in ‘e-liquids’ for electronic cigarettes: comprehensive characterization of a new type of synthetic cannabinoid in a trendy product including investigations on the in vitro and in vivo phase I metabolism of 5F-Cumyl-PINACA and its non-fluorinated analog this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chemicalroute.com [chemicalroute.com]

- 5. This compound (CRM) [A 1 mg/ml solution in methanol] [lgcstandards.com]

- 6. Identification of 5F-Cumyl-PINACA, a Synthetic Cannabinoid, in the Herbal Material Used for Recreational Purposes in the Province of Trieste: Public Health Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. arts.units.it [arts.units.it]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

Receptor Binding Affinity of Cumyl-PINACA for CB1 and CB2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the receptor binding affinity and functional activity of Cumyl-PINACA (also known as SGT-24), a synthetic cannabinoid, at the human cannabinoid receptors CB1 and CB2. This document summarizes key quantitative data, details the experimental methodologies used for these determinations, and illustrates the associated signaling pathways.

Quantitative Binding Affinity and Functional Activity

This compound is a potent agonist at both CB1 and CB2 receptors, with a notable selectivity for the CB1 receptor. The binding affinity (Ki) and functional potency (EC50) have been determined through various in vitro assays. The following tables summarize the key quantitative data from published studies.

| Compound | Receptor | Assay Type | Value (nM) | Reference |

| This compound | CB1 | cAMP Inhibition | 0.06 | [1][2] |

| This compound | CB1 | Fluorometric Membrane Potential | 0.43 - 12.3 | [3][4] |

| This compound | CB2 | Fluorometric Membrane Potential | 11.3 - 122 | [3][4] |

| CUMYL-4CN-BINACA | CB1 | Radioligand Binding (Ki) | 2.6 | [5] |

| CUMYL-4CN-BINACA | CB2 | Radioligand Binding (Ki) | 14.7 | [5] |

| CUMYL-4CN-BINACA | CB1 | GIRK Functional Assay (EC50) | 0.58 | [5] |

| CUMYL-4CN-BINACA | CB2 | GIRK Functional Assay (EC50) | 6.12 | [5] |

Experimental Protocols

The characterization of this compound's receptor binding and functional activity involves several key experimental protocols. These are detailed below.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Cell Culture and Membrane Preparation:

-

Cell Lines: Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells stably expressing the human CB1 or CB2 receptor are commonly used.

-

Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM for HEK-293, F-12 for CHO) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to maintain receptor expression.

-

Membrane Preparation: Cells are harvested, washed, and then homogenized in a cold buffer. The homogenate is centrifuged at low speed to remove nuclei and debris. The supernatant is then ultracentrifuged to pellet the cell membranes containing the receptors. The final membrane pellet is resuspended in an assay buffer and the protein concentration is determined.

Assay Procedure:

-

Reaction Setup: In a 96-well plate, add cell membranes (typically 5-20 µg of protein per well), a known concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940), and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The plate is incubated, typically at 30°C for 60-90 minutes, to allow the binding to reach equilibrium.

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.

Fluorometric Membrane Potential Assay

This functional assay measures the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, a downstream effect of CB1/CB2 receptor activation by an agonist.

Cell Culture:

-

Cell Line: Mouse AtT-20 neuroblastoma cells, which endogenously express GIRK channels, are stably transfected to express human CB1 or CB2 receptors.

Assay Procedure:

-

Cell Plating: Cells are seeded into 96-well plates and cultured overnight.

-

Dye Loading: The cell culture medium is replaced with a buffer containing a fluorescent membrane potential-sensitive dye. The cells are incubated for a period to allow the dye to load into the cells.

-

Compound Addition: The plate is placed in a fluorescence plate reader. Baseline fluorescence is measured before the automated addition of varying concentrations of the test compound (this compound).

-

Fluorescence Measurement: Changes in fluorescence, indicating membrane hyperpolarization due to GIRK channel activation, are monitored in real-time.

-

Data Analysis: The change in fluorescence is plotted against the concentration of the test compound to generate a dose-response curve, from which the EC50 value is determined.

cAMP Inhibition Assay

This functional assay measures the ability of a CB1/CB2 receptor agonist to inhibit the production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger.

Cell Culture:

-

Cell Lines: HEK-293 or CHO cells stably expressing the human CB1 or CB2 receptor.

Assay Procedure:

-

Cell Plating: Cells are seeded into 96-well plates.

-

Pre-treatment: Cells are often pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulation and Inhibition: Cells are stimulated with forskolin (B1673556) (an adenylyl cyclase activator) in the presence of varying concentrations of the test compound (this compound).

-

Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a commercially available kit, often based on competitive enzyme-linked immunosorbent assay (ELISA) or fluorescence resonance energy transfer (FRET).

-

Data Analysis: The level of cAMP inhibition is plotted against the concentration of the test compound to determine the EC50 value.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Activation of CB1 and CB2 receptors by an agonist like this compound initiates a cascade of intracellular signaling events. As G-protein coupled receptors (GPCRs) of the Gi/o family, their activation primarily leads to the inhibition of adenylyl cyclase and the modulation of ion channels.

References

The Neurochemical Landscape of Cumyl-PINACA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cumyl-PINACA (SGT-24) is a potent synthetic cannabinoid receptor agonist (SCRA) that has emerged as a significant compound of interest within the scientific community due to its pronounced psychoactive effects and potential for severe toxicity. This technical guide provides an in-depth overview of the neurochemical effects of this compound exposure, consolidating current research findings to serve as a comprehensive resource for researchers, scientists, and drug development professionals. This document details the compound's pharmacological profile, including its high affinity and efficacy at cannabinoid receptors, and explores its neurotoxic potential. Standardized experimental protocols for key assays are provided, and critical signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action.

Introduction

Synthetic cannabinoid receptor agonists (SCRAs) represent a large and structurally diverse class of psychoactive substances. Initially developed as research tools to investigate the endocannabinoid system, these compounds have been increasingly misused for their potent psychoactive effects, which often surpass those of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis. This compound, a member of the indazole-3-carboxamide family of SCRAs, has been identified in numerous forensic cases and is associated with significant adverse health effects. A thorough understanding of its neurochemical properties is paramount for the development of effective diagnostic, therapeutic, and preventative strategies.

Pharmacological Profile

This compound exerts its primary pharmacological effects through its potent interaction with the cannabinoid receptors CB1 and CB2. The CB1 receptor is predominantly expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids, while the CB2 receptor is primarily found in the periphery and is involved in immune function.

Receptor Binding and Functional Activity

This compound is a high-affinity and high-efficacy agonist at both CB1 and CB2 receptors. Quantitative data from various in vitro studies are summarized in the table below.

| Compound | Assay Type | Receptor | Ki (nM) | EC50 (nM) | Emax (%) | Reference |

| This compound | Radioligand Binding | hCB1 | 2.6 | - | - | [1] |

| This compound | Radioligand Binding | hCB2 | 14.7 | - | - | [1] |

| This compound | cAMP Biosensor Assay | hCB1 | - | 0.06 | 100 | [2] |

| This compound | Membrane Potential Assay | hCB1 | - | 0.43 - 12.3 | >100 vs. CP55,940 | |

| CUMYL-4CN-BINACA | Radioligand Binding | hCB1 | 2.6 | - | - | [1] |

| CUMYL-4CN-BINACA | G-protein Activation (GIRK) | hCB1 | - | 0.58 | >100 vs. CP55,940 | [1] |

| CUMYL-4CN-BINACA | Radioligand Binding | hCB2 | 14.7 | - | - | [1] |

| CUMYL-4CN-BINACA | G-protein Activation (GIRK) | hCB2 | - | 6.12 | - | [1] |

Note: Ki represents the binding affinity, with lower values indicating higher affinity. EC50 represents the concentration required to elicit 50% of the maximum response, with lower values indicating higher potency. Emax represents the maximum efficacy relative to a standard agonist (e.g., CP55,940).

In Vivo Effects

Preclinical studies in animal models have demonstrated the potent in vivo effects of this compound and its analogs, consistent with strong CB1 receptor activation. These effects include:

-

Hypothermia: Dose-dependent decreases in core body temperature have been observed in rats.

-

Bradycardia: A significant reduction in heart rate has been reported in rats.

-

Pro-convulsant Activity: Cumyl-4CN-BINACA, a close analog, has been shown to induce pro-convulsant behavior in mice at low doses, an effect that is blocked by a CB1 receptor antagonist.[1]

Off-Target Effects

To investigate the potential for effects not mediated by cannabinoid receptors, this compound was screened against a broad panel of G protein-coupled receptors (GPCRs) in a β-arrestin recruitment assay. The results indicated that this compound has limited activity at other GPCRs at concentrations up to 30 µM, suggesting a high degree of selectivity for cannabinoid receptors.[3]

Neurochemical Effects

The potent activation of CB1 receptors by this compound leads to a cascade of downstream neurochemical events, ultimately altering neuronal excitability and neurotransmitter release.

Cannabinoid Receptor Signaling

Activation of the Gi/o-coupled CB1 receptor by this compound initiates a canonical signaling pathway that includes:

-

Inhibition of adenylyl cyclase, leading to decreased cyclic adenosine (B11128) monophosphate (cAMP) levels.

-

Modulation of ion channels, including the inhibition of voltage-gated calcium channels (VGCCs) and activation of G protein-coupled inwardly rectifying potassium (GIRK) channels.

-

Activation of the mitogen-activated protein kinase (MAPK) cascade.

These signaling events collectively reduce neuronal excitability and inhibit the release of various neurotransmitters.

CB1 Receptor Signaling Pathway Activated by this compound.

Effects on Monoamine Neurotransmitters

While direct studies on the effects of this compound on monoamine neurotransmitter levels using techniques like in vivo microdialysis are currently limited, the well-established role of the endocannabinoid system in modulating dopamine, serotonin, and norepinephrine (B1679862) release suggests that potent CB1 receptor agonists like this compound likely have a significant impact.

Activation of CB1 receptors located on presynaptic terminals of various neurons, including those releasing monoamines, generally leads to an inhibition of neurotransmitter release. However, the net effect on synaptic concentrations of these neurotransmitters in different brain regions can be complex due to interactions within neural circuits. Further research is required to elucidate the specific effects of this compound on these critical neurotransmitter systems.

Neurotoxicity

Emerging evidence suggests that exposure to potent SCRAs like this compound can lead to neurotoxic effects. A study on the related compound CUMYL-4CN-BINACA in rats demonstrated dose-dependent neurodegeneration, focal plague formation, vacuolation, edema, and congestion in the cerebral cortex and hippocampus.

Mechanisms of Neurotoxicity

The neurotoxic effects of this compound and its analogs appear to be mediated by multiple mechanisms, including:

-

Induction of Apoptosis: Increased activity of caspase-3, a key executioner enzyme in the apoptotic cascade, has been observed in the brains of rats exposed to CUMYL-4CN-BINACA. This suggests that the compound can trigger programmed cell death in neurons.

-

Oxidative Stress: The same study reported increased lipid peroxidation and decreased antioxidant enzyme activity, indicating that this compound exposure can induce a state of oxidative stress, leading to cellular damage.

Proposed Neurotoxic Mechanisms of this compound.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on this compound and related compounds.

Radioligand Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors.

-

Materials:

-

Cell membranes expressing human CB1 or CB2 receptors.

-

Radioligand (e.g., [³H]CP55,940).

-

This compound at various concentrations.

-

Incubation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/mL BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate cell membranes with the radioligand and varying concentrations of this compound in the incubation buffer.

-

Allow the binding to reach equilibrium (e.g., 90 minutes at 37°C).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specific binding.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the Ki value using the Cheng-Prusoff equation, based on the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

cAMP Biosensor Functional Assay

-

Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound at the CB1 receptor.

-

Materials:

-

HEK293 cells co-expressing the human CB1 receptor and a cAMP-sensitive biosensor (e.g., GloSensor™).

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

This compound at various concentrations.

-

Luminometer.

-

-

Procedure:

-

Plate the cells in a multi-well plate and incubate overnight.

-

Equilibrate the cells with the GloSensor™ reagent.

-

Add varying concentrations of this compound and incubate for a defined period (e.g., 15 minutes).

-

Stimulate the cells with forskolin to increase intracellular cAMP levels.

-

Measure the luminescence, which is inversely proportional to the cAMP concentration.

-

Plot the concentration-response curve and calculate the EC50 and Emax values.

-

In Vivo Biotelemetry in Rats

-

Objective: To measure the in vivo effects of this compound on core body temperature and heart rate.

-

Materials:

-

Adult male rats surgically implanted with biotelemetry transmitters.

-

This compound dissolved in an appropriate vehicle (e.g., a mixture of ethanol, Kolliphor RH 40, and saline).

-

Data acquisition system.

-

-

Procedure:

-

Allow the rats to recover from surgery and acclimate to the testing environment.

-

Record baseline body temperature and heart rate for a sufficient period.

-

Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).

-

Continuously record body temperature and heart rate for several hours post-administration.

-

Analyze the data to determine the magnitude and duration of the drug-induced changes compared to the vehicle control group.

-

Neuronal Apoptosis Assay (Caspase-3 Activity)

-

Objective: To assess the induction of apoptosis by this compound in neuronal cells or brain tissue.

-

Materials:

-

Neuronal cell culture or brain tissue homogenates from this compound-exposed animals.

-

Caspase-3 colorimetric or fluorometric assay kit.

-

Microplate reader.

-

-

Procedure:

-

Prepare cell lysates or tissue homogenates.

-

Incubate the lysates with a caspase-3 substrate (e.g., DEVD-pNA or DEVD-AFC).

-

Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader.

-

Quantify the caspase-3 activity based on a standard curve.

-

Compare the caspase-3 activity in this compound-treated samples to control samples.

-

Conclusion

This compound is a highly potent and efficacious agonist at cannabinoid receptors, with a pharmacological profile that underlies its significant psychoactive effects. The in vitro and in vivo data clearly indicate that its primary mechanism of action is through the CB1 receptor. Furthermore, emerging evidence points towards a concerning potential for neurotoxicity, mediated by the induction of apoptosis and oxidative stress. The detailed experimental protocols and visualized pathways provided in this guide are intended to support ongoing research efforts to better understand the complex neurochemical landscape of this compound and to aid in the development of strategies to mitigate the public health risks associated with its use. Further investigation into its effects on monoamine neurotransmitter systems is a critical area for future research.

References

- 1. research-management.mq.edu.au [research-management.mq.edu.au]

- 2. 5F-Cumyl-PINACA in ‘e-liquids’ for electronic cigarettes: comprehensive characterization of a new type of synthetic cannabinoid in a trendy product including investigations on the in vitro and in vivo phase I metabolism of 5F-Cumyl-PINACA and its non-fluorinated analog this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

Methodological & Application

Application Note: Quantitative Analysis of Cumyl-PINACA in Human Urine by LC-MS/MS

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Cumyl-PINACA in human urine samples. The protocol includes a comprehensive sample preparation procedure using solid-phase extraction (SPE), optimized chromatographic conditions, and mass spectrometric parameters for accurate detection. The method has been validated to demonstrate its suitability for clinical and forensic toxicology applications.

Introduction

This compound is a potent synthetic cannabinoid that has been identified in numerous forensic cases. Due to its high potency and potential for adverse health effects, sensitive and reliable analytical methods for its detection in biological matrices are crucial. This application note provides a complete workflow for the determination of this compound in urine, a common matrix for drug testing. The described method utilizes the high selectivity and sensitivity of LC-MS/MS, ensuring accurate quantification at low concentrations.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol describes the extraction of this compound from urine samples using a solid-phase extraction procedure.

Materials:

-